molecular formula C32H36N6O3S B11603515 (4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone

(4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone

Cat. No.: B11603515
M. Wt: 584.7 g/mol
InChI Key: OYXKPSQIXHTXLQ-UHFFFAOYSA-N
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Description

The compound “(4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone)” is a complex organic molecule that features multiple functional groups, including sulfonyl, piperazine, and phthalazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the phthalazine core, sulfonylation, and subsequent functionalization with piperazine and piperidine groups. Typical reaction conditions might involve:

    Formation of the phthalazine core: This could involve cyclization reactions using appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    Functionalization: Attachment of piperazine and piperidine groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methyl groups to carboxylic acids.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    (4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone: Similar compounds might include other phthalazine derivatives or molecules with sulfonyl and piperazine groups.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and the resulting biological or chemical properties. Comparing it with similar compounds would involve analyzing differences in activity, stability, and reactivity.

Properties

Molecular Formula

C32H36N6O3S

Molecular Weight

584.7 g/mol

IUPAC Name

[4-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C32H36N6O3S/c1-23-10-11-25(22-29(23)42(40,41)38-20-18-36(2)19-21-38)30-27-8-4-5-9-28(27)31(35-34-30)33-26-14-12-24(13-15-26)32(39)37-16-6-3-7-17-37/h4-5,8-15,22H,3,6-7,16-21H2,1-2H3,(H,33,35)

InChI Key

OYXKPSQIXHTXLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N5CCCCC5)S(=O)(=O)N6CCN(CC6)C

Origin of Product

United States

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